molecular formula C16H14N2O6 B5576409 ethyl 5-{[(1-benzofuran-2-ylcarbonyl)oxy]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

ethyl 5-{[(1-benzofuran-2-ylcarbonyl)oxy]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B5576409
M. Wt: 330.29 g/mol
InChI Key: UCFFJRDWKCMXGZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a benzofuran ring, and an imidazole ring . The benzofuran ring is a heterocyclic compound, which is a compound that contains atoms of at least two different elements as members of its rings . The imidazole ring is a five-membered planar ring, which includes two nitrogen atoms that have nonadjacent positions .


Synthesis Analysis

The synthesis of this compound could potentially involve several steps, starting with the formation of the benzofuran ring, followed by the introduction of the imidazole ring . One possible method for the synthesis of benzofuran derivatives involves a unique free radical cyclization cascade . The ethyl 5-nitrobenzofuran-2-carboxylate was obtained in good yields and purity .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings . The benzofuran ring and the imidazole ring contribute to the planarity of the molecule, while the ethyl ester group adds some bulkiness .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the benzofuran and imidazole rings, as well as the ethyl ester group . The benzofuran ring, in particular, is known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran and imidazole rings could potentially increase the compound’s stability and affect its reactivity .

Scientific Research Applications

Corrosion Inhibition Properties

Research on 1,3,4-oxadiazole derivatives, closely related to the target compound, demonstrates their effectiveness as corrosion inhibitors for mild steel in sulfuric acid environments. The studies utilized a combination of gravimetric, electrochemical, and computational methods to evaluate the corrosion inhibition performance. The adsorption of these inhibitors on mild steel was found to be best described by the Langmuir adsorption isotherm, suggesting a mixed mechanism involving both physisorption and chemisorption (Ammal, Prajila, & Joseph, 2018).

Crystal Structure Analysis

Another study focused on the crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. This compound's structure was determined using X-ray diffraction, IR, 1H, and 13C NMR spectroscopy. The study provides valuable information on the molecular geometry and intramolecular interactions, such as hydrogen bonding, which could be relevant for understanding the physical and chemical properties of similar compounds (Marjani, 2013).

Synthesis and Antimicrobial Activity

A research article on the synthesis of new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives discusses the antimicrobial activity of these compounds. This study illustrates the potential of benzofuran derivatives in developing new antimicrobial agents. The described synthetic route and biological testing could serve as a model for further research on related compounds (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008).

Photolysis and Chemical Transformations

Further research into the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihyroisoxazole-4-carboxylate in various solvents provides insight into the photochemical behavior of oxo-dihydroisoxazoles. Understanding these photolytic pathways, including photoisomerisation and loss of carbon dioxide, could be beneficial for designing light-responsive materials or studying the stability of related compounds under UV light exposure (Ang & Prager, 1992).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Therefore, the study and development of this compound and similar compounds could be a promising area of future research .

Properties

IUPAC Name

ethyl 5-(1-benzofuran-2-carbonyloxymethyl)-2-oxo-1,3-dihydroimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-2-22-15(20)13-10(17-16(21)18-13)8-23-14(19)12-7-9-5-3-4-6-11(9)24-12/h3-7H,2,8H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFFJRDWKCMXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N1)COC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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